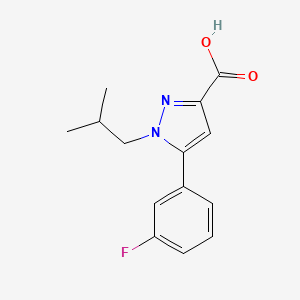![molecular formula C18H29BO3 B12076983 2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12076983.png)
2-[4-(3,3-Dimethyl-butoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷是一种有机化合物,其分子式为C18H29BO3。该化合物属于硼酸酯类,广泛应用于有机合成,尤其是在铃木-宫浦交叉偶联反应中。结构中存在硼原子使其成为合成各种有机分子的宝贵中间体。
准备方法
合成路线和反应条件
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷的合成通常涉及在脱水剂存在下,4-(3,3-二甲基丁氧基)苯基硼酸与频哪醇反应。该反应在惰性气氛下进行,例如氮气或氩气,以防止氧化。反应混合物通常加热至回流数小时以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,该化合物的生产可以通过使用更大的反应容器并优化反应条件来放大,以最大限度地提高产量和纯度。也可以采用连续流动反应器来提高效率并减少反应时间。该产物通常通过重结晶或柱色谱法纯化,以获得适合进一步应用的高纯度化合物。
化学反应分析
反应类型
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷会发生各种化学反应,包括:
氧化: 硼原子可以被氧化形成硼酸或硼酸酯。
还原: 该化合物可以被还原形成硼烷。
取代: 硼原子可以参与亲核取代反应,其中硼酸酯基团被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢或过硼酸钠在水性或有机溶剂中。
还原: 硼氢化钠或氢化铝锂在无水溶剂中。
取代: 在碱的存在下,例如碳酸钾或氢氧化钠,使用钯催化剂。
形成的主要产物
氧化: 硼酸或硼酸酯。
还原: 硼烷。
取代: 取决于所用亲核试剂的不同,各种取代的苯基衍生物。
科学研究应用
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷在科学研究中具有多种应用:
化学: 用作铃木-宫浦交叉偶联反应中的试剂,形成碳-碳键。
生物学: 用于合成具有生物活性的分子,例如药物和农药。
医学: 用于开发含硼药物,用于癌症治疗和其他医疗应用。
工业: 应用于生产先进材料,例如聚合物和电子元件。
作用机制
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷的作用机制涉及硼原子与各种分子靶标的相互作用。在铃木-宫浦交叉偶联反应中,硼原子与钯催化剂形成络合物,促进苯基转移到亲电伴侣。该过程涉及几个步骤,包括氧化加成、转金属化和还原消除,导致形成新的碳-碳键。
相似化合物的比较
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷可以与其他硼酸酯进行比较,例如:
苯基硼酸频哪醇酯: 结构相似,但缺少3,3-二甲基丁氧基基团。
4,4,5,5-四甲基-2-苯基-1,3,2-二氧杂环硼烷: 结构相似,但缺少3,3-二甲基丁氧基基团。
2-苯基-4,4,5,5-四甲基-1,3,2-二氧杂环硼烷: 结构相似,但缺少3,3-二甲基丁氧基基团。
2-[4-(3,3-二甲基丁氧基)苯基]-4,4,5,5-四甲基-[1,3,2]二氧杂环硼烷中存在3,3-二甲基丁氧基基团赋予了独特的性质,例如增加的亲脂性和空间位阻,这会影响其在各个领域的反应性和应用。
属性
分子式 |
C18H29BO3 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
2-[4-(3,3-dimethylbutoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-16(2,3)12-13-20-15-10-8-14(9-11-15)19-21-17(4,5)18(6,7)22-19/h8-11H,12-13H2,1-7H3 |
InChI 键 |
XKIGCGCEIKOSKM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B12076903.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076910.png)
![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)
![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
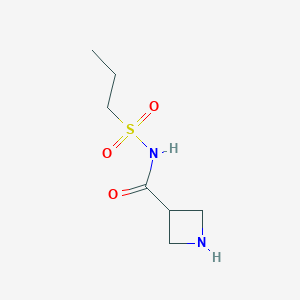
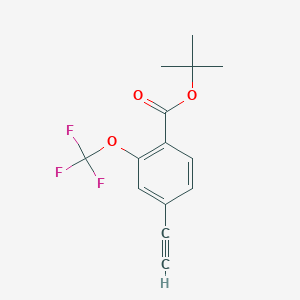


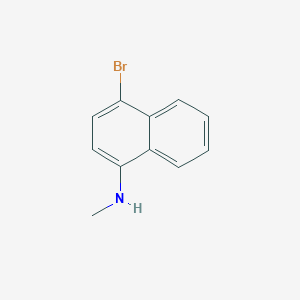
![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
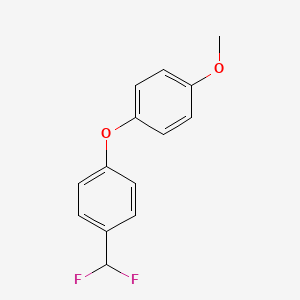

![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
